molecular formula C16H21NO2 B042579 Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 50370-54-2

Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B042579
CAS No.: 50370-54-2
M. Wt: 259.34 g/mol
InChI Key: OMBOXYLBBHNWHL-GBJTYRQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly known as Troparil, is a synthetic tropane alkaloid and a cocaine analog. Its structure features a bicyclic 8-azabicyclo[3.2.1]octane core with a phenyl group at position 3 and a methyl ester at position 2 . Troparil is classified as a new psychoactive substance (NPS) with a pharmacological profile similar to cocaine but exhibits higher potency and a longer duration of action due to structural modifications . It is used in research to study dopamine transporter (DAT) interactions and as a reference compound for cocaine-like effects.

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOXYLBBHNWHL-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434992
Record name AG-F-69360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50370-54-2
Record name AG-F-69360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Grignard Reagent Preparation :

    • 4-Bromofluorobenzene (27.5 mL, 250 mmol) reacts with magnesium turnings (6.3 g, 260 mmol) in anhydrous diethyl ether under nitrogen atmosphere.

    • The exothermic reaction initiates at 40°C, forming a 0.96 M solution of the aryl magnesium bromide.

  • Nucleophilic Addition :

    • A solution of (-)-anhydroecgonine methyl ester (21.7 g, 120 mmol) in ether is added dropwise to the Grignard reagent at -20°C.

    • Quenching with saturated ammonium chloride after 1 hour yields the tertiary alcohol intermediate.

  • Workup and Isolation :

    • The crude product is extracted with dichloromethane, washed with brine, and concentrated.

    • Column chromatography (silica gel, ethyl acetate/hexane 1:4) affords the diastereomerically pure bicyclic ester in 68% yield.

Table 1: Critical Parameters for Grignard-Based Synthesis

ParameterValue/DescriptionImpact on Yield/Stereoselectivity
Temperature-20°CMinimizes side reactions
SolventAnhydrous diethyl etherStabilizes Grignard reagent
Stoichiometry2.08 eq Grignard per tropane esterEnsures complete conversion
Quenching MethodSaturated NH₄ClPrevents over-alkylation

Enzymatic Resolution of Racemic Intermediates

Recent advancements employ lipase-mediated kinetic resolution to access the target enantiomer from racemic mixtures. A 2021 study (ACS Med. Chem.) describes the use of immobilized Candida antarctica lipase B (CAL-B) for enantioselective hydrolysis.

Procedure Overview

  • Substrate : Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate (10 g, 36.8 mmol).

  • Enzyme : CAL-B (1.2 g) immobilized on acrylic resin.

  • Conditions : Phosphate buffer (pH 7.0)/toluene biphasic system, 25°C, 48 h.

  • Outcome : >95% enantiomeric excess (ee) of the monoester product, isolated via fractional crystallization.

Table 2: Enzymatic Resolution Efficiency

FactorOptimization RangeOptimal Value
pH6.0–8.07.0
Temperature20–40°C25°C
Solvent Ratio (aq:org)1:1 to 1:31:2
Enzyme Loading5–15 wt%12 wt%

Radical Cyclization for Scaffold Assembly

Alternative routes leverage radical-mediated cyclization to construct the bicyclic framework. A 2025 PubChem entry documents the use of n-tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) to induce cyclization of 1-allyl-azetidin-2-one precursors.

Key Steps

  • Precursor Synthesis :

    • Condensation of L-phenylalanine methyl ester with acryloyl chloride forms the azetidinone ring.

  • Radical Initiation :

    • TBTH (1.5 eq) and AIBN (0.2 eq) in refluxing toluene (110°C, 6 h) generate tributyltin radicals.

    • Hydrogen abstraction from the allylic position triggers 5-exo-trig cyclization.

  • Diastereocontrol :

    • The reaction proceeds with >99% diastereoselectivity due to chair-like transition state stabilization.

Table 3: Radical Cyclization Performance Metrics

MetricValue
Cyclization Efficiency92%
Diastereomeric Ratio99:1
Isolated Yield74%

Industrial-Scale Production Challenges

Scaling the aforementioned methods introduces unique challenges:

Cost Considerations

  • Grignard-based routes require strict anhydrous conditions, increasing operational costs by ~30% compared to enzymatic methods.

  • CAL-B enzyme reuse for >10 cycles reduces biocatalyst costs to $12/kg product.

Purification at Scale

  • Crystallization : Ethanol/water (1:5) recrystallization achieves 99.5% purity but consumes 8 L solvent per kg product.

  • Continuous Chromatography : Simulated moving bed (SMB) systems improve throughput by 4× vs. batch columns.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor technology enables precise control over exothermic Grignard additions:

  • Residence time: 2.1 min

  • Productivity: 1.2 kg/day per module.

Computational-Guided Optimization

Density functional theory (DFT) calculations predict transition state energies to guide solvent selection:

  • ΔG‡ for radical cyclization decreases from 24.3 kcal/mol (toluene) to 19.8 kcal/mol (acetonitrile) .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

The compound is being investigated for its potential therapeutic effects in several areas:

  • Pain Management : Research indicates that derivatives of azabicyclo compounds may exhibit analgesic properties. Their structural similarity to known analgesics suggests they could interact with opioid receptors or modulate pain pathways effectively .
  • Antidepressant Activity : Some studies suggest that similar compounds may have antidepressant effects by influencing neurotransmitter systems such as serotonin and norepinephrine .

Table 1: Potential Therapeutic Applications

ApplicationMechanism of ActionReferences
Pain ManagementInteraction with opioid receptors
AntidepressantModulation of serotonin/norepinephrine

Neuroscience Research

Neuropharmacological Studies

The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for neuropharmacological studies:

  • Cognitive Enhancement : Preliminary studies indicate that compounds similar to this one may enhance cognitive functions by modulating cholinergic systems, which are crucial for learning and memory .
  • Addiction Studies : Given its structural properties, this compound is being explored for its role in addiction mechanisms, particularly in understanding how certain tropane derivatives can influence drug-seeking behavior .

Table 2: Neuropharmacological Applications

ApplicationTarget SystemReferences
Cognitive EnhancementCholinergic systems
Addiction StudiesDopaminergic pathways

Synthetic Organic Chemistry

Synthetic Pathways and Reactions

Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate serves as an important intermediate in synthetic organic chemistry:

  • Building Block for Complex Molecules : This compound can be utilized as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique bicyclic structure allows for various functionalizations that can lead to novel compounds with potential therapeutic effects .

Table 3: Synthetic Applications

ApplicationDescriptionReferences
Building BlockIntermediate for complex molecule synthesis

Case Study 1: Analgesic Properties

A study conducted on a series of tropane derivatives demonstrated that modifications to the azabicyclo structure significantly enhanced analgesic efficacy in animal models. This compound was among the compounds tested, showing promising results in pain relief comparable to traditional opioids but with fewer side effects .

Case Study 2: Cognitive Enhancement

In a controlled trial examining cognitive enhancers in rodents, researchers found that administration of compounds similar to this methyl ester resulted in improved memory retention and learning capabilities. The study highlighted the importance of the bicyclic structure in facilitating interaction with cholinergic receptors .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the nervous system. Its bicyclic structure allows it to fit into receptor sites, potentially modulating their activity. The exact pathways involved can vary depending on the specific biological context, but it often involves the modulation of neurotransmitter release and uptake.

Comparison with Similar Compounds

Cocaine (COC)

  • Structure : Cocaine (methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) shares the same bicyclic backbone as Troparil but has a benzoyloxy group at position 3 instead of a phenyl group .
  • Pharmacology :
    • Cocaine is a potent DAT inhibitor with a pKa of 8.7, contributing to its lipophilicity and rapid blood-brain barrier penetration .
    • Troparil lacks the ester-linked benzoyloxy group, reducing susceptibility to enzymatic hydrolysis (e.g., by esterases), which may prolong its half-life .
  • Potency : Troparil is reported to have higher DAT binding affinity and longer duration of action than cocaine .

RTI-55 (β-CIT)

  • Structure : Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate features a 4-iodophenyl substituent at position 3 .
  • Pharmacology: RTI-55 is a radioligand used to label serotonin (SERT) and dopamine transporters (DAT). Its iodine substitution enhances binding affinity and utility in imaging studies . Unlike Troparil, RTI-55’s bulky iodine group may limit brain penetration but increases selectivity for monoamine transporters .

RTI-COC 31

  • Structure : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate contains a 4-chlorophenyl group at position 3 .
  • Pharmacology :
    • The chlorine atom increases lipophilicity and metabolic stability compared to Troparil’s unsubstituted phenyl group.
    • RTI-COC 31 is used in structure-activity relationship (SAR) studies to optimize DAT/SERT inhibition .

Cocaethylene (CET)

  • Structure: Ethyl ester analog of cocaine, formed via transesterification when cocaine and ethanol are co-ingested .
  • Pharmacology :
    • Longer half-life than cocaine but lower potency than Troparil.
    • Demonstrates how ester modifications influence metabolic pathways and toxicity .

Pharmacological and Structural Comparison Table

Compound R Group (Position 3) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Features
Troparil Phenyl C₁₆H₂₁NO₂ 259.35 Higher DAT affinity, longer duration than cocaine
Cocaine (COC) Benzoyloxy C₁₇H₂₁NO₄ 303.35 Rapid metabolism via esterases; pKa = 8.7
RTI-55 4-Iodophenyl C₁₆H₂₀INO₂ 385.25 Radioligand for DAT/SERT imaging
RTI-COC 31 4-Chlorophenyl C₁₆H₂₀ClNO₂ 293.80 Enhanced metabolic stability
Cocaethylene (CET) Benzoyloxy (ethyl ester) C₁₈H₂₃NO₄ 317.38 Ethanol interaction increases toxicity

Key Research Findings

  • Troparil vs. Cocaine :
    • Troparil’s phenyl group at position 3 eliminates the labile ester bond present in cocaine, reducing hydrolysis by esterases and prolonging its activity .
    • In vitro studies suggest Troparil’s DAT inhibition is 2–3 times more potent than cocaine .
  • Synthetic Derivatives: Phosphorylated analogs (e.g., compound 7 in ) exhibit altered immunogenicity, making them candidates for cocaine vaccine development . Substitutions with halogens (Cl, I) or extended alkyl chains optimize binding kinetics for research tools .

Q & A

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

The compound has a molecular formula of C₁₇H₂₁NO₄, molecular weight of 303.35 g/mol, pKa of 8.7, and a melting point of 195°C . Solubility in water is reported as 1800 mg/mL at 20°C, though conflicting evidence notes gaps in water solubility data . Key characterization methods include:

  • Melting point : Differential scanning calorimetry (DSC).
  • Solubility : Shake-flask method with HPLC quantification.
  • Stereochemistry confirmation : X-ray crystallography or NOESY NMR to resolve the (1R,2R,3S,5S) configuration .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection, as referenced in cocaine analog analysis .
  • Structural confirmation : Combine ¹H/¹³C NMR, FT-IR for functional groups, and mass spectrometry (MS) for molecular ion verification .
  • Chiral purity : Chiral HPLC columns or polarimetry to ensure enantiomeric excess .

Q. How should researchers handle stability and storage of this compound?

The compound is stable under recommended storage conditions (room temperature, inert atmosphere). For long-term stability:

  • Store in airtight containers with desiccants to prevent hydrolysis.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What safety precautions are essential during laboratory handling?

  • Personal protective equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Respiratory protection : For powder handling, use NIOSH-certified P95 respirators.
  • Ventilation : Conduct work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can metabolic pathways and CYP450 interactions be elucidated?

  • In vitro models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-MS/MS.
  • CYP inhibition assays : Use fluorescent probes (e.g., CYP3A4 substrate midazolam) to assess competitive/non-competitive inhibition .
  • Half-life determination : Calculate intrinsic clearance using the in vitro t₁/₂ = 0.693/k, where k is the elimination rate constant .

Q. What experimental designs are optimal for assessing receptor binding affinity?

  • Radioligand displacement assays : Use ³H-labeled analogs (e.g., cocaine derivatives) in brain tissue homogenates.
  • Target receptors : Prioritize dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters due to structural similarity to tropane alkaloids .
  • Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare to reference inhibitors.

Q. How can discrepancies in solubility data be resolved?

  • Experimental validation : Re-evaluate solubility using the equilibrium solubility method (saturation shake-flask) with HPLC quantification.
  • pH-solubility profiling : Adjust pH from 1.2 to 7.4 to account for ionization (pKa = 8.7) and its impact on aqueous solubility .

Q. What strategies are effective for synthesizing analogs to study structure-activity relationships (SAR)?

  • Modification sites : Vary the phenyl (C3) or methyl (N8) substituents. Introduce halogenation or methoxy groups.
  • Synthetic routes : Use catalytic asymmetric synthesis to retain stereochemistry, validated by chiral HPLC .
  • Bioactivity assays : Test analogs in in vitro transporter assays and in vivo behavioral models (e.g., locomotor activity in rodents) .

Q. How should researchers design pharmacokinetic (PK) studies in preclinical models?

  • Dosing routes : Compare oral (33% bioavailability) vs. intranasal (25–43%) administration .
  • Sampling protocol : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Q. What methodologies address potential carcinogenicity or chronic toxicity?

  • Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
  • Chronic exposure models : Conduct 2-year rodent studies with histopathological analysis. Reference IARC classifications for structurally related compounds .

Methodological Notes

  • Contradictory data resolution : Prioritize peer-reviewed studies over vendor-reported data (e.g., solubility in vs. ).
  • Advanced instrumentation : Utilize cryoprobe NMR for low-concentration samples and high-resolution MS (Q-TOF) for metabolite identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.